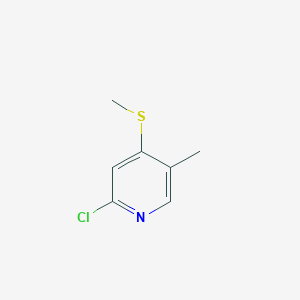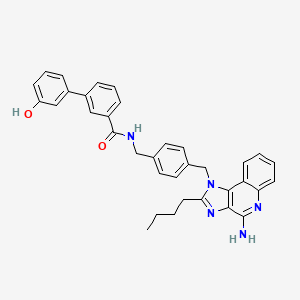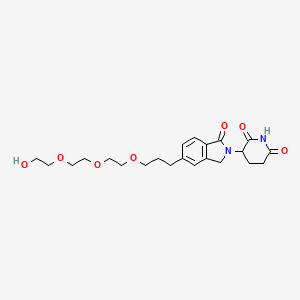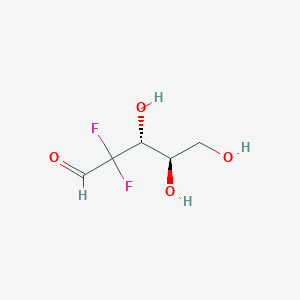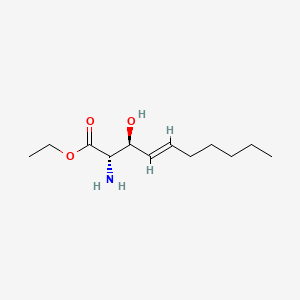
(2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,E)-Ethyl 2-amino-3-hydroxydec-4-enoate is an organic compound characterized by its unique stereochemistry and functional groups. This compound is an intermediate in the preparation of ceramide derivatives, which are significant in various biological processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate typically involves the enantioselective addition of amino and hydroxy groups to a dec-4-enoate backbone. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethyl acetate to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The double bond in the dec-4-enoate moiety can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S,E)-Ethyl 2-amino-3-hydroxydec-4-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ceramide derivatives.
Biology: Studied for its role in biological processes involving ceramides, which are crucial for cell membrane integrity and signaling.
Industry: Used in the production of bioactive compounds and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate involves its interaction with specific molecular targets, primarily within cell membranes. The compound’s functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing membrane structure and function. These interactions can modulate signaling pathways and cellular responses, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid: Known for its antibacterial properties and used in the synthesis of antibiotics.
(2S,3R)-3-Methylglutamate: A selective inhibitor of excitatory amino acid transporters, used in neurological studies.
Uniqueness: (2S,3S,E)-Ethyl 2-amino-3-hydroxydec-4-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in ceramide synthesis sets it apart from other similar compounds, highlighting its importance in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
ethyl (E,2S,3S)-2-amino-3-hydroxydec-4-enoate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10(14)11(13)12(15)16-4-2/h8-11,14H,3-7,13H2,1-2H3/b9-8+/t10-,11-/m0/s1 |
InChI-Schlüssel |
XZSGQVXKACWYNI-WRSFFWLLSA-N |
Isomerische SMILES |
CCCCC/C=C/[C@@H]([C@@H](C(=O)OCC)N)O |
Kanonische SMILES |
CCCCCC=CC(C(C(=O)OCC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)

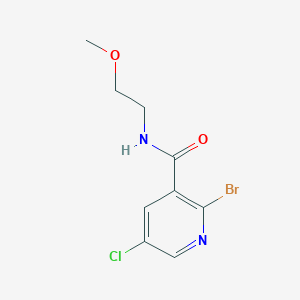
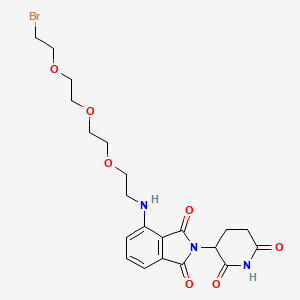
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)




